molecular formula C10H5F2NO B13550516 5,7-Difluoroquinoline-2-carbaldehyde

5,7-Difluoroquinoline-2-carbaldehyde

Cat. No.: B13550516
M. Wt: 193.15 g/mol
InChI Key: PRRIBNOYQPAWLA-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline-2-carbaldehyde: is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms in the quinoline ring with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 5,7-Difluoroquinoline-2-carboxylic acid.

    Reduction: 5,7-Difluoroquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Difluoroquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function.

Comparison with Similar Compounds

  • 5,6-Difluoroquinoline-2-carbaldehyde
  • 6,7-Difluoroquinoline-2-carbaldehyde
  • 5,8-Difluoroquinoline-2-carbaldehyde

Comparison:

Properties

Molecular Formula

C10H5F2NO

Molecular Weight

193.15 g/mol

IUPAC Name

5,7-difluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5F2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H

InChI Key

PRRIBNOYQPAWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1C=O

Origin of Product

United States

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